molecular formula C25H23N3O2S B12893754 N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide CAS No. 590396-69-3

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B12893754
CAS No.: 590396-69-3
M. Wt: 429.5 g/mol
InChI Key: FXLQZKBNPVBHHI-UHFFFAOYSA-N
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Description

The compound N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a thiourea derivative featuring a benzoxazole core substituted with a 2,3-dimethylphenyl group at position 2 and a carbamothioyl (-NHC(S)NH-) linkage at position 5. This thiourea group connects to a 3,4-dimethylbenzamide moiety. While explicit data on its applications are absent in the provided evidence, structural analogs suggest possible roles in enzyme inhibition or agrochemical development .

Properties

CAS No.

590396-69-3

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H23N3O2S/c1-14-8-9-18(12-16(14)3)23(29)28-25(31)26-19-10-11-22-21(13-19)27-24(30-22)20-7-5-6-15(2)17(20)4/h5-13H,1-4H3,(H2,26,28,29,31)

InChI Key

FXLQZKBNPVBHHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazole Intermediate

  • Starting from appropriately substituted 2,3-dimethylphenyl precursors, the benzoxazole ring is constructed via cyclization reactions involving ortho-aminophenol derivatives and carboxylic acid derivatives or their equivalents.
  • Conditions often involve heating under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) may be used to facilitate ring closure.

Preparation of the Carbamothioyl Intermediate

  • The carbamothioyl group is introduced by reacting the benzoxazole intermediate with thiophosgene or equivalent thiocarbonyl transfer reagents.
  • This step forms the isothiocyanate intermediate, which is then reacted with an amine derivative of 3,4-dimethylbenzamide.
  • The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.

Coupling with 3,4-Dimethylbenzamide

  • The final coupling involves nucleophilic attack of the amine group of 3,4-dimethylbenzamide on the isothiocyanate intermediate to form the carbamothioyl linkage.
  • Base catalysts such as triethylamine or pyridine are used to neutralize generated acids and drive the reaction forward.
  • Solvents like dichloromethane (DCM) or DMF are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Catalysts Solvent Temperature Atmosphere Notes
1 Benzoxazole ring formation Ortho-aminophenol derivative, carboxylic acid derivative, POCl3 or PPA DMF or DMSO 100–150 °C Inert (N2) Controlled heating to avoid side reactions
2 Carbamothioyl group introduction Thiophosgene or equivalent DCM or DMF 0–25 °C Inert (N2 or Ar) Moisture sensitive; slow addition recommended
3 Coupling with 3,4-dimethylbenzamide 3,4-dimethylbenzamide, triethylamine or pyridine DCM or DMF Room temperature to 50 °C Inert Base neutralizes HCl formed; reaction monitored by TLC
4 Purification Recrystallization or chromatography Appropriate solvents Ambient Ambient Final purity >95% typically achieved

Research Findings and Optimization Notes

  • Solvent choice significantly affects yield and purity; DMF and DCM are preferred for their polarity and ability to dissolve reactants.
  • Temperature control is critical during carbamothioyl introduction to prevent decomposition of sensitive intermediates.
  • Inert atmosphere is necessary throughout to avoid oxidation and hydrolysis, especially in thiocarbonyl transfer steps.
  • Use of mild bases like triethylamine improves coupling efficiency without side reactions.
  • Multi-step synthesis requires careful monitoring by thin-layer chromatography (TLC) and spectroscopic methods to ensure completion of each step before proceeding.

Comparative Analysis with Related Compounds

Compound Key Functional Groups Synthetic Complexity Typical Yield (%) Notes
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide Benzoxazole, carbamothioyl, dimethylbenzamide High 60–75 Multi-step, moisture sensitive
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide Benzoxazole, carbamothioyl, fluorobenzamide Moderate 65–80 Fluorine substitution affects reactivity
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide Benzoxazole, carbamothioyl, methoxybenzamide Moderate 70–85 Methoxy group influences solubility

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

N-{[2-(2-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide (CAS 335214-41-0, )

  • Core Structure : Benzoxazole + benzamide linked via thiourea.
  • Substituents :

  • Benzoxazole: 2-chlorophenyl (electron-withdrawing Cl).
  • Benzamide: 3,4-dimethoxy (polar OCH₃ groups).
    • Key Differences :
  • The target compound replaces Cl with 2,3-dimethylphenyl (electron-donating CH₃) and methoxy with methyl (non-polar CH₃).
  • Increased lipophilicity in the target compound due to methyl groups.
    • Properties :
  • Molecular formula: C₂₃H₁₈ClN₃O₄S (467.92 g/mol).
  • Density: 1.401 g/cm³; pKa: 8.11 (predicted) .

N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound 13, ) Core Structure: Isoxazole + benzamide linked via sulfonamide. Substituents:

  • Isoxazole: 3,4-dimethyl (CH₃).
  • Benzamide: 2,3-dimethylphenylamino (CH₃). Key Differences:
  • Sulfonamide (-SO₂NH-) vs. thiourea (-NHC(S)NH-) linkage.
  • Isoxazole (O/N heterocycle) vs. benzoxazole (fused benzene/oxazole).
    • Properties :
  • Melting point: 241–248°C; yield: 72.5%.
  • Demonstrated urease inhibitory activity .

N-(2,3-Dimethylphenyl)-4-(trifluoromethoxy)benzamide ()

  • Core Structure : Simple benzamide.
  • Substituents :

  • Benzamide: 4-trifluoromethoxy (electron-withdrawing CF₃O).
    • Key Differences :
  • Lacks benzoxazole and thiourea groups.
  • Trifluoromethoxy enhances polarity and metabolic stability compared to methyl.

Impact of Substituents on Activity

  • Thiourea vs. Sulfonamide : Thiourea’s hydrogen-bonding capacity may enhance binding to enzymes, whereas sulfonamide’s acidity (lower pKa) could alter interaction modes.
  • Methyl vs. Chloro and methoxy groups introduce polarity, favoring aqueous environments.

Biological Activity

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzoxazole moiety linked to a dimethylbenzamide structure, which is known for its diverse biological activities. The molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S with a molecular weight of approximately 336.43 g/mol.

Antitumor Activity

Recent studies have focused on the antitumor properties of compounds similar to this compound. Research involving various cancer cell lines has demonstrated significant cytotoxic effects:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values :
    • A549: 6.75±0.19μM6.75\pm 0.19\,\mu M
    • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M
    • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M

These values indicate that the compound exhibits promising activity against lung cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Tested Microorganisms : E. coli, S. aureus, and S. cerevisiae.
  • Results : Compounds with similar structures have shown effective antibacterial activity, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is still under investigation; however, several potential pathways have been identified:

  • DNA Interaction : The compound may bind to DNA, particularly within the minor groove, influencing gene expression and cellular proliferation.
  • Enzyme Inhibition : The benzamide group likely interacts with various enzymes through hydrogen bonding and π-π interactions, modulating their activity and affecting metabolic pathways .

Study 1: Antitumor Efficacy

A study assessed the efficacy of compounds structurally related to this compound in inhibiting tumor growth in vitro. The results indicated that compounds with similar structures showed significant inhibition of cell proliferation in both 2D and 3D cultures.

Cell LineIC50 (µM)Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds analogous to this compound were tested against E. coli and S. aureus. Results showed effective inhibition of bacterial growth at varying concentrations.

Q & A

Basic Research Question

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify substitution patterns on the benzoxazole and benzamide moieties. For example, aromatic protons in the 2,3-dimethylphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
  • Purity Assessment : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 458.18 Da), while HPLC-PDA detects impurities at λ = 254 nm .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Experimental Variability : Standardize assay protocols (e.g., cell line selection, incubation time) using OECD Test Guidelines .
  • Data Normalization : Apply multivariate analysis to account for batch effects or solvent interference (e.g., DMSO concentration ≤0.1%) .
    Case Study : If one study reports IC₅₀ = 5 µM (cancer cells) and another shows no activity, validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

What safety protocols are critical during handling and storage of this compound?

Basic Research Question

  • Hazard Mitigation : Refer to Safety Data Sheets (SDS) for acute toxicity data. Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent thiourea degradation .

How can researchers leverage heterogeneous catalysis to improve scalability of the synthesis?

Advanced Research Question

  • Catalyst Screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for benzoxazole cyclization. For example, H-Y zeolite increases yield by 15% compared to homogeneous acids .
  • Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer, reducing reaction time from hours to minutes .

What strategies resolve low solubility in aqueous buffers during biological testing?

Advanced Research Question

  • Co-Solvent Systems : Gradually introduce DMSO or PEG-400 into PBS (≤5% v/v) to maintain solubility without denaturing proteins .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

How can contradictory computational and experimental data on molecular stability be reconciled?

Advanced Research Question

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 14 days) and compare degradation products with DFT-predicted pathways .
  • Multivariate Calibration : Use chemometrics to align spectral data (e.g., IR/Raman) with computational vibrational modes .

What are the best practices for ensuring reproducibility in multi-step syntheses?

Basic Research Question

  • Protocol Documentation : Detail reaction parameters (e.g., cooling rates, stirring speed) in Standard Operating Procedures (SOPs) .
  • Intermediate Characterization : Validate each step via TLC or LC-MS before proceeding .

How can machine learning optimize the compound’s pharmacokinetic profile?

Advanced Research Question

  • ADMET Prediction : Train ML models on datasets like ChEMBL to predict logP, CYP450 inhibition, and BBB permeability. For example, random forest models achieve R² >0.85 for logP estimation .
  • Feedback Loops : Integrate in vitro permeability (Caco-2 assays) with ML to refine predictions iteratively .

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